molecular formula C14H18ClN5O4 B11395843 4-amino-N-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11395843
M. Wt: 355.78 g/mol
InChI Key: GLPXLWSSFHORED-UHFFFAOYSA-N
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Description

4-AMINO-N-(2-{[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-(2-{[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the amino and chlorodimethoxyphenyl groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-(2-{[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

4-AMINO-N-(2-{[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N-(2-{[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and molecules with similar functional groups, such as:

  • 2-AMINO-5-CHLORO-1,3,4-OXADIAZOLE
  • 4-AMINO-3-CHLORO-5-METHOXYBENZOIC ACID
  • 3-CHLORO-4,5-DIMETHOXYANILINE

Uniqueness

4-AMINO-N-(2-{[(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research.

Properties

Molecular Formula

C14H18ClN5O4

Molecular Weight

355.78 g/mol

IUPAC Name

4-amino-N-[2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C14H18ClN5O4/c1-22-10-6-8(5-9(15)12(10)23-2)7-17-3-4-18-14(21)11-13(16)20-24-19-11/h5-6,17H,3-4,7H2,1-2H3,(H2,16,20)(H,18,21)

InChI Key

GLPXLWSSFHORED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Cl)OC

Origin of Product

United States

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